![molecular formula C13H17NO3 B2711256 (1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid CAS No. 1354235-94-1](/img/structure/B2711256.png)
(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains an amino group (NH2), a carboxylic acid group (COOH), and an ethynyl group (C≡CH) attached to a cyclohexyl ring . It’s worth noting that the exact properties and behaviors of this compound could vary significantly depending on the precise arrangement of these groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carbonylation or the use of S-adenosylmethionine (SAM) as a precursor . These methods might involve the use of catalysts and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclohexyl ring. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For instance, the ethynyl group might participate in addition reactions , and the carboxylic acid group could undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Biochemical Significance in Plants
Ethylene Precursor in Higher Plants : Cyclopropane and cyclohexane derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play crucial roles as ethylene precursors in plants. Ethylene is a vital plant hormone responsible for regulating a variety of physiological processes, including fruit ripening and response to stress. For instance, the conversion of labeled ACC to 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves highlights the metabolic pathways of ethylene precursors and their significance in plant biochemistry (Hoffman, Yang, & McKeon, 1982).
Organic and Pharmaceutical Chemistry
Synthesis of Biologically Active Derivatives : Cyclopropane-containing compounds are of interest due to their biological activities and potential as pharmaceutical intermediates. For example, the synthesis of diastereomerically pure 1-aminocyclopropylphosphonic acids demonstrates the versatility of cyclopropane amino acids in enzyme inhibition and as components in enzyme inhibitors, showcasing their potential in drug development (Groth, Lehmann, Richter, & Schöllkopf, 1993).
Chiral Synthesis and Enantioselectivity : The stereoselective synthesis of cyclopropane amino acids, such as (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, is crucial for producing key intermediates in pharmaceuticals targeting diseases like hepatitis C. The development of asymmetric synthesis methods for these compounds is highly sought after, as evidenced by the use of Sphingomonas aquatilis for the biocatalytic asymmetric synthesis of vinyl-ACCA, highlighting the importance of chiral purity in pharmaceutical applications (Zhu, Shi, Zhang, & Zheng, 2018).
Structural and Conformational Analysis
Crystallographic Studies : The structural analysis of cyclohexane derivatives, like 1-aminocyclohexane-1-carboxylic acid and its peptides, provides insights into the conformational preferences of these compounds. Such studies are fundamental in understanding the structure-activity relationships that govern their biological functions and potential therapeutic uses (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1R,2S)-2-[(1-ethynylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-13(6-4-3-5-7-13)14-11(15)9-8-10(9)12(16)17/h1,9-10H,3-8H2,(H,14,15)(H,16,17)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDVIJAXMIWGMM-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1(CCCCC1)NC(=O)[C@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


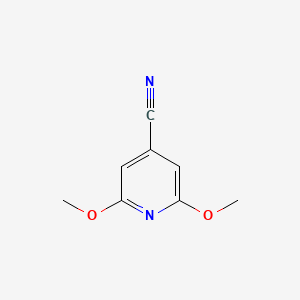
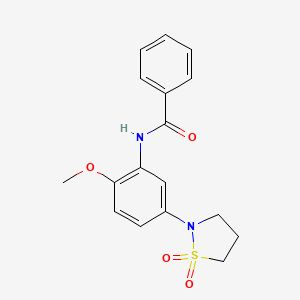

![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)
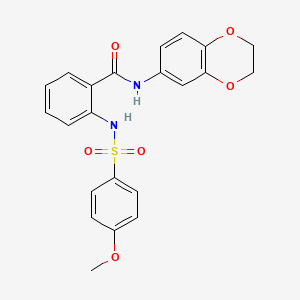
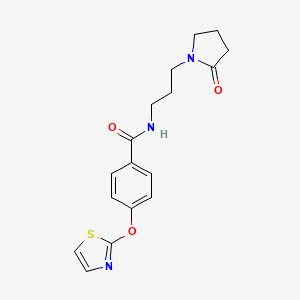
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2711187.png)
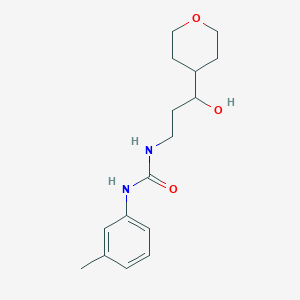
![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)
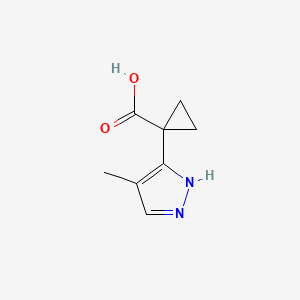
![3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2711193.png)
![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)